molecular formula C7H2Cl2FNS B3335051 3,5-Dichloro-4-fluorophenyl isothiocyanate CAS No. 1027513-82-1

3,5-Dichloro-4-fluorophenyl isothiocyanate

Cat. No.: B3335051
CAS No.: 1027513-82-1
M. Wt: 222.07
InChI Key: IBUYCHXOCIFZBX-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluorophenyl isothiocyanate is an organic compound with the molecular formula C7H2Cl2FNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is known for its reactivity and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-fluorophenyl isothiocyanate typically involves the reaction of 3,5-dichloro-4-fluoroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-fluorophenyl isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Thioureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

3,5-Dichloro-4-fluorophenyl isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-fluorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenyl isothiocyanate
  • 4-Fluorophenyl isothiocyanate
  • 3,5-Dichlorophenyl isothiocyanate

Uniqueness

3,5-Dichloro-4-fluorophenyl isothiocyanate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other isothiocyanate derivatives. The presence of fluorine, in particular, can influence the compound’s electronic properties and reactivity, making it valuable in specific synthetic applications.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-5-isothiocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUYCHXOCIFZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252040
Record name 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027513-82-1
Record name 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027513-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-fluoro-5-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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